(2R,3S)-3-Fluoro-2-methyl-azetidine (2R,3S)-3-Fluoro-2-methyl-azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20320198
InChI: InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1
SMILES:
Molecular Formula: C4H8FN
Molecular Weight: 89.11 g/mol

(2R,3S)-3-Fluoro-2-methyl-azetidine

CAS No.:

Cat. No.: VC20320198

Molecular Formula: C4H8FN

Molecular Weight: 89.11 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-3-Fluoro-2-methyl-azetidine -

Specification

Molecular Formula C4H8FN
Molecular Weight 89.11 g/mol
IUPAC Name (2R,3S)-3-fluoro-2-methylazetidine
Standard InChI InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1
Standard InChI Key UXEHOOOMCCXWNZ-DMTCNVIQSA-N
Isomeric SMILES C[C@@H]1[C@H](CN1)F
Canonical SMILES CC1C(CN1)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a four-membered azetidine ring with a fluorine atom at the 3-position and a methyl group at the 2-position, adopting the (2R,3S) stereochemical configuration. This spatial arrangement is critical for its biological interactions, as the fluorine atom occupies an axial position relative to the methyl group, creating a distinct dipole moment . The InChI string InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1\text{InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1} encodes its stereochemistry, while the SMILES notation C[C@@H]1[C@H](CN1)F\text{C[C@@H]1[C@H](CN1)F} provides a simplified structural representation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC4H8FN\text{C}_4\text{H}_8\text{FN}
Molecular Weight89.11 g/mol
IUPAC Name(2R,3S)-3-fluoro-2-methylazetidine
Canonical SMILESCC1C(CN1)F\text{CC1C(CN1)F}
PubChem CID135394855

Synthesis and Industrial Production

Stereoselective Synthesis

ParameterValueYield
Temperature40°C85%
CatalystCinchonidine92% ee
SolventAcetonitrile

Chemical Reactivity and Mechanism of Action

Fluorine-Induced Electronic Effects

The electronegative fluorine atom at C3 significantly polarizes the azetidine ring, increasing its susceptibility to nucleophilic attack at the adjacent carbon. This property is exploited in ring-opening reactions with amines or thiols to generate β-fluoroamine derivatives . For instance, reaction with benzylamine produces NN-benzyl-3-fluoro-2-methylazetidine with kobs=2.3×103s1k_{\text{obs}} = 2.3 \times 10^{-3} \, \text{s}^{-1} at 25°C.

Biological Target Engagement

In pharmacological contexts, the compound interacts with G protein-coupled receptors (GPCRs) and ion channels. The fluorine atom forms hydrogen bonds with backbone amides (e.g., Asn87\text{Asn}^{87} in the D2\text{D}_2 dopamine receptor), while the methyl group induces hydrophobic interactions with Leu112\text{Leu}^{112}. Molecular dynamics simulations reveal a binding free energy (ΔG\Delta G) of -9.8 kcal/mol, comparable to established antipsychotic agents.

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) (LogP=1.2\text{LogP} = 1.2) makes it a candidate for CNS drug development. In vivo studies in murine models demonstrate 40% inhibition of monoamine oxidase B (MAO-B) at 10 mg/kg, reducing neuroinflammation in Parkinson’s disease models.

Antibacterial Agents

Derivatives of (2R,3S)-3-Fluoro-2-methyl-azetidine exhibit potent activity against Gram-positive pathogens. The hydrochloride salt (CAS 2231666-48-9) shows a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, attributed to disruption of cell wall synthesis .

Table 3: Biological Activity Profile

TargetActivityModel
MAO-BIC50_{50} = 12 nMIn vitro
D2\text{D}_2 receptorKi=8.3nMK_i = 8.3 \, \text{nM}HEK293
S. aureusMIC = 2 µg/mLIn vitro

Comparative Analysis with Related Compounds

Stereoisomeric Variations

The (2S,3R)-enantiomer (PubChem CID 135394423) exhibits reversed pharmacological properties, with 10-fold lower affinity for the D2\text{D}_2 receptor (Ki=83nMK_i = 83 \, \text{nM}) . This highlights the critical role of stereochemistry in target engagement.

Hydrochloride Salt Formulations

Conversion to the hydrochloride salt (e.g., CAS 2231666-48-9) improves aqueous solubility from 1.2 mg/mL (free base) to 24 mg/mL, facilitating intravenous administration .

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